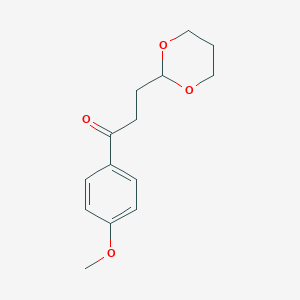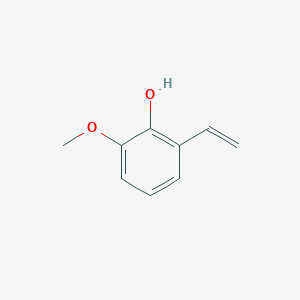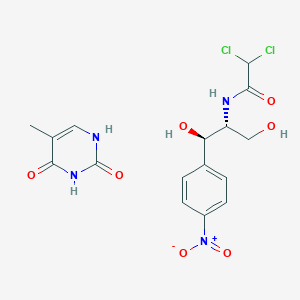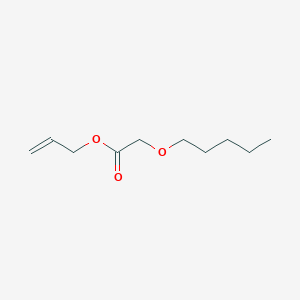
Prop-2-enyl 2-pentoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-enyl 2-pentoxyacetate is a chemical compound that belongs to the class of vinyl esters. It is widely used in scientific research due to its unique properties and applications. The compound is known for its stability and versatility, making it a valuable reagent in various organic synthesis reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prop-2-enyl 2-pentoxyacetate can be synthesized by reacting 2-pentoxyacetic acid with prop-2-enyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain high yields of the compound. The purity of the compound can be improved by using various purification techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to ensure consistent quality and yield. The use of advanced purification methods, such as distillation and crystallization, helps in achieving the desired purity levels for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Prop-2-enyl 2-pentoxyacetate undergoes various types of reactions, including hydrolysis, oxidation, and reduction. It can also participate in substitution reactions due to the presence of the vinyl ester group.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Commonly involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Often uses reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Produces 2-pentoxyacetic acid and prop-2-enyl alcohol.
Oxidation: Can yield various oxidized products depending on the reaction conditions.
Reduction: Results in the formation of reduced derivatives of the original compound.
Applications De Recherche Scientifique
Prop-2-enyl 2-pentoxyacetate has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds and as a reagent in organic synthesis reactions. The compound is also utilized in the development of new drugs and pharmaceuticals, as well as in the creation of new materials and polymers. Additionally, it plays a role in the study of various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of prop-2-enyl 2-pentoxyacetate is not well understood. it is believed to act as a nucleophile in various organic reactions. The compound can undergo reactions such as hydrolysis, oxidation, and reduction, and can form stable complexes with various metal ions.
Comparaison Avec Des Composés Similaires
- Allyl phenoxyacetate
- Allyl methyl carbonate
- 3-O-Allylnaloxone
- Prallethrin
- Allethrin
Comparison: Prop-2-enyl 2-pentoxyacetate is unique due to its specific structure and reactivity. While similar compounds like allyl phenoxyacetate and allyl methyl carbonate also belong to the class of vinyl esters, this compound offers distinct advantages in terms of stability and versatility in organic synthesis reactions. Its ability to form stable complexes with metal ions further enhances its utility in various research applications .
Propriétés
IUPAC Name |
prop-2-enyl 2-pentoxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-8-12-9-10(11)13-7-4-2/h4H,2-3,5-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIFFBJNXMRMKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
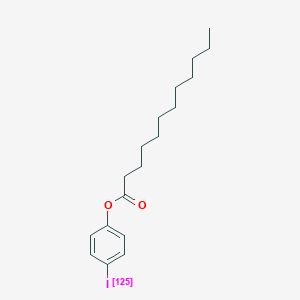
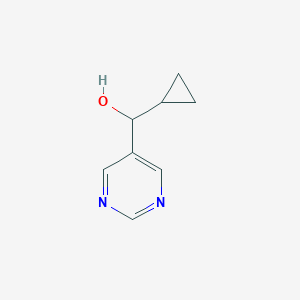
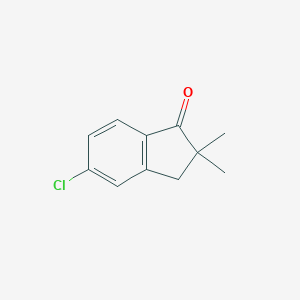

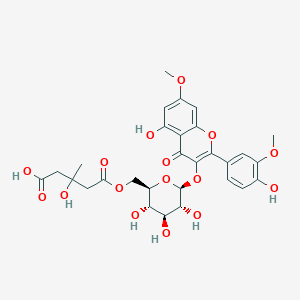
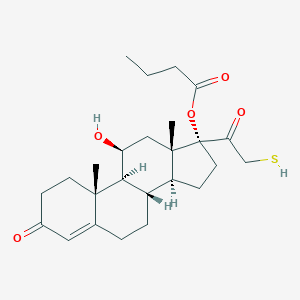
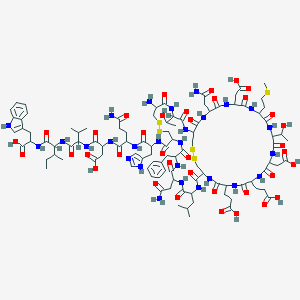
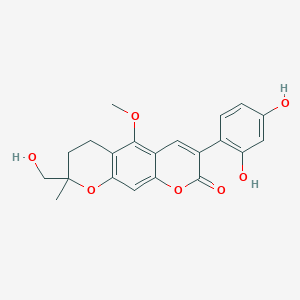

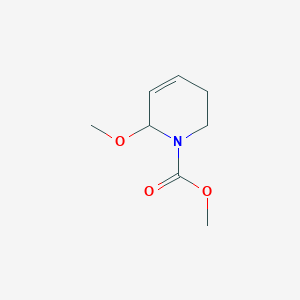
![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
